

# In-Depth Technical Guide: 1-Methyl-1H-indazole-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methyl-1H-indazole-3-carboxylic acid

Cat. No.: B028222

[Get Quote](#)

CAS Number: 50890-83-0 Molecular Formula:  $C_9H_8N_2O_2$  Synonyms: N-methylindazolic acid, Granisetron Impurity D, Granisetron Related Compound D

This technical guide provides a comprehensive overview of **1-Methyl-1H-indazole-3-carboxylic acid**, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical and Physical Properties

**1-Methyl-1H-indazole-3-carboxylic acid** is an off-white to yellowish solid compound.<sup>[1]</sup> It is known for its stability under standard conditions and serves as a crucial building block in the synthesis of more complex molecules, most notably the antiemetic drug Granisetron.<sup>[2]</sup> Its solubility is limited in water but is sufficient in organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.<sup>[3][4]</sup>

Property	Value	Source(s)
Molecular Weight	176.17 g/mol	[5]
Exact Mass	176.058577502 g/mol	[6]
Melting Point	213 °C	[4]
Boiling Point (Predicted)	383.7 ± 15.0 °C	[4]
Density (Predicted)	1.35 ± 0.1 g/cm <sup>3</sup>	[4]
pKa (Predicted)	3.14 ± 0.10	[7]
Appearance	Off-white to yellowish solid/powder	[1][7]
Water Solubility	Insoluble	[4]
Solubility	Soluble in DMSO and Methanol	[3]
InChI	InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5H,1H3,(H,12,13)	[5]
InChIKey	OVVDFORZEGKEJM-UHFFFAOYSA-N	[5]
Canonical SMILES	CN1C2=CC=CC=C2C(=N1)C(=O)O	

## Spectroscopic and Analytical Data

Comprehensive characterization is essential for confirming the identity and purity of **1-Methyl-1H-indazole-3-carboxylic acid**. While complete, published spectral datasets are not readily available in the reviewed literature, data from suppliers and related structures allow for a detailed prediction of expected analytical results.

Technique	Expected Data / Available Information
<sup>1</sup> H NMR	Expected signals include: a singlet for the N-CH <sub>3</sub> protons (approx. 4.1-4.3 ppm), a multiplet for the four aromatic protons on the benzene ring (approx. 7.3-8.2 ppm), and a very broad singlet for the carboxylic acid proton (COOH) at a downfield shift (>12 ppm).
<sup>13</sup> C NMR	Expected signals include: the N-CH <sub>3</sub> carbon (approx. 35-40 ppm), multiple signals for the aromatic carbons (approx. 110-142 ppm), the indazole C3 carbon attached to the carboxyl group, and a downfield signal for the carbonyl carbon (C=O) in the carboxylic acid (approx. 165 ppm).
FTIR	An experimental spectrum is available for viewing at --INVALID-LINK-- . Key expected peaks include a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm <sup>-1</sup> ), a sharp C=O stretch (approx. 1700 cm <sup>-1</sup> ), C=C aromatic stretches (approx. 1450-1600 cm <sup>-1</sup> ), and C-N stretches.
Mass Spectrometry (MS)	The molecular ion peak [M] <sup>+</sup> is expected at m/z 176. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, loss of 45 amu) to give a fragment at m/z 131, and potentially the loss of water (-H <sub>2</sub> O, loss of 18 amu) or carbon monoxide (-CO, loss of 28 amu).[8]
Purity (HPLC)	Purity levels of ≥99.0% are commercially available.[2]
X-ray Crystallography	The crystal structure has been determined. The compound crystallizes in the monoclinic space group P2 <sub>1</sub> /n. In the crystal structure, molecules

form inversion dimers through pairs of O-H...O hydrogen bonds.[3][4]

---

## Experimental Protocols

### Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

A common synthesis method involves the direct methylation of indazole-3-carboxylic acid. The following protocol is adapted from patent literature, which describes a high-yield industrial process.[7]

#### Materials:

- Indazole-3-carboxylic acid (10 g, 0.062 mol)
- Calcium oxide (7.0 g, 0.124 mol)
- Methanol (technical, 150 ml)
- Dimethyl sulfate (15.6 g, 0.124 mol)
- 46% Aqueous Sodium Hydroxide (NaOH) solution
- Concentrated Hydrochloric Acid (HCl)

#### Procedure:

- A reaction vessel is charged with technical methanol (150 ml) and calcium oxide (7.0 g). The mixture is heated to reflux for 2 hours under a nitrogen atmosphere.
- Indazole-3-carboxylic acid (10 g) is added to the mixture, and reflux is maintained for an additional 2 hours.
- Dimethyl sulfate (15.6 g) is added dropwise to the refluxing mixture over a period of 2 hours.
- The reaction is allowed to reflux for another 2 hours after the addition is complete to ensure full conversion.

- After cooling, water (100 ml) is added, followed by 46% aqueous NaOH solution to adjust the pH to approximately 14. This step saponifies any methyl ester byproduct.
- Concentrated HCl is then carefully added to the reaction mixture to acidify it to a pH of about 4, precipitating the product.
- The precipitated calcium sulfate is removed by filtration while hot, and the filter cake is washed with hot methanol (3 x 30 ml).
- The methanol is removed from the combined filtrate under reduced pressure.
- The resulting aqueous residue is stirred vigorously for 6 hours while maintaining the pH at approximately 4 to ensure complete precipitation of the product.
- The solid product is collected by filtration, washed with water, and dried.

## Purification

A highly effective method for purifying crude **1-Methyl-1H-indazole-3-carboxylic acid** (1-MICA) is through a slurry wash.<sup>[7]</sup>

Materials:

- Crude 1-MICA (e.g., 10.4 g)
- Methanol-water mixture (3:7 v/v)

Procedure:

- The crude 1-MICA is suspended in a methanol-water (3:7) mixture.
- The suspension is heated under reflux for 4 hours.
- The mixture is then cooled to room temperature.
- The solid product is collected by filtration.
- The filter cake is washed with a fresh portion of the cold methanol-water (3:7) mixture (3 x 10 ml).

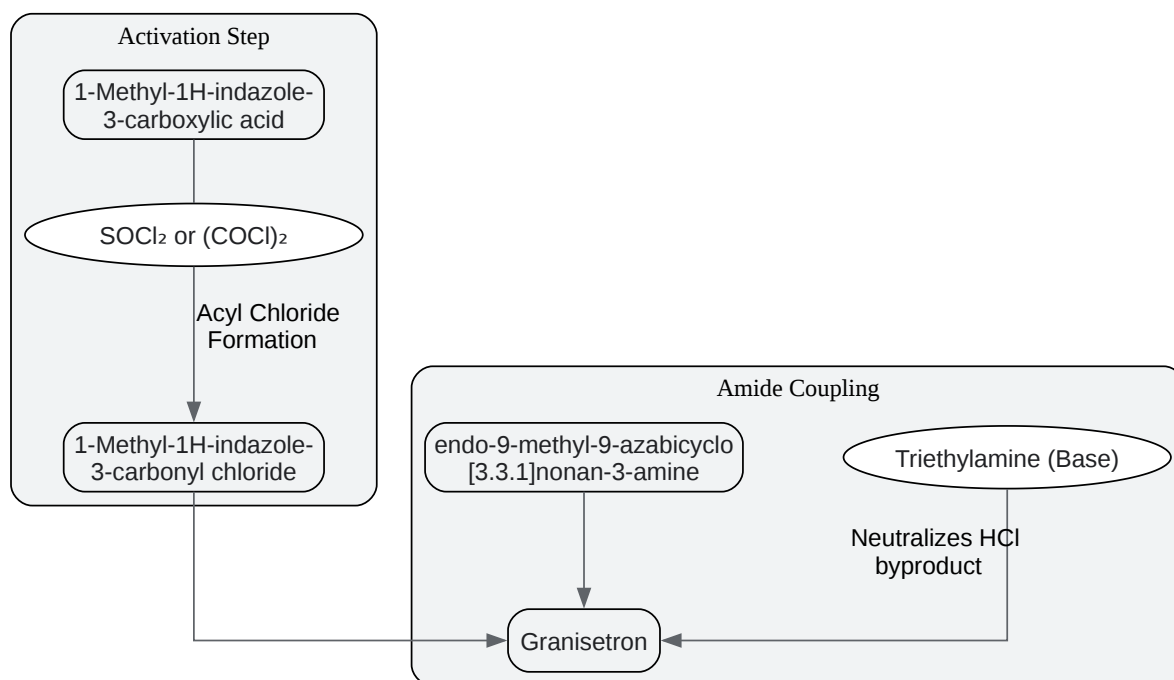
- The purified product is dried in an oven at 50°C overnight. This method can yield 1-MICA with a purity exceeding 99.5% as determined by HPLC.[7]

## Biological Context and Applications

The primary significance of **1-Methyl-1H-indazole-3-carboxylic acid** is its role as a key intermediate in the synthesis of Granisetron.[2] Granisetron is a potent and selective serotonin 5-HT<sub>3</sub> receptor antagonist used clinically as an antiemetic to prevent nausea and vomiting caused by chemotherapy and radiation therapy.[1]

## Experimental Workflow: Synthesis of Granisetron

The conversion of **1-Methyl-1H-indazole-3-carboxylic acid** to Granisetron involves an amide coupling reaction. First, the carboxylic acid must be "activated" to facilitate the reaction with the amine moiety of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[9][10]



[Click to download full resolution via product page](#)

Synthesis of Granisetron from its precursor.

## Signaling Pathway: Mechanism of Action of Granisetron

Chemotherapeutic agents can cause the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to  $5\text{-HT}_3$  receptors located on vagal afferent nerves, initiating a signal that travels to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, ultimately inducing emesis. Granisetron acts by selectively blocking these  $5\text{-HT}_3$  receptors, thereby preventing the initiation of the vomiting reflex.<sup>[6][11]</sup>

Granisetron competitively blocks the  $5\text{-HT}_3$  receptor.

## Safety Information

**1-Methyl-1H-indazole-3-carboxylic acid** is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.<sup>[12]</sup>

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation mark)	<sup>[12]</sup>
Signal Word	Warning	<sup>[12]</sup>
Hazard Statements	H302: Harmful if swallowed H319: Causes serious eye irritation	<sup>[12]</sup>
Precautionary Statements	P264, P270, P280, P301+P312, P305+P351+P338	<sup>[12]</sup>
Hazard Classifications	Acute Toxicity, Oral (Category 4) Eye Irritation (Category 2)	<sup>[12]</sup>
Storage Class	11 (Combustible Solids)	<sup>[12]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR [m.chemicalbook.com]
- 3. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]



- 5. 1-Methyl-1H-indazole-3-carboxylic acid - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 6. CAS 50890-83-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 1-Methylindazole-3-carboxylic acid | 50890-83-0 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. 1-Methyl-1H-indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Methylindazole-3-carboxylic acid 97 50890-83-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Methyl-1H-indazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028222#1-methyl-1h-indazole-3-carboxylic-acid-cas-number-50890-83-0]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

